molecular formula C17H17FN2O4S B4430288 2-FLUORO-N-[3-(MORPHOLINE-4-SULFONYL)PHENYL]BENZAMIDE

2-FLUORO-N-[3-(MORPHOLINE-4-SULFONYL)PHENYL]BENZAMIDE

Cat. No.: B4430288
M. Wt: 364.4 g/mol
InChI Key: RHPCAAQWRHQAPD-UHFFFAOYSA-N
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Description

2-Fluoro-N-[3-(morpholine-4-sulfonyl)phenyl]benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorine atom, a morpholine ring, and a sulfonyl group attached to a benzamide structure. Its unique chemical structure makes it a valuable candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-[3-(morpholine-4-sulfonyl)phenyl]benzamide typically involves multiple steps. One common method starts with the reaction of 2-fluorobenzoyl chloride with 3-(morpholine-4-sulfonyl)aniline. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as recrystallization and purification using techniques like column chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-N-[3-(morpholine-4-sulfonyl)phenyl]benzamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Fluoro-N-[3-(morpholine-4-sulfonyl)phenyl]benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-fluoro-N-[3-(morpholine-4-sulfonyl)phenyl]benzamide involves its interaction with specific molecular targets. The fluorine atom and sulfonyl group play crucial roles in its binding affinity and selectivity towards these targets. The compound may inhibit certain enzymes or receptors by forming stable complexes, thereby modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-N-[3-(morpholine-4-sulfonyl)phenyl]acetamide
  • 2-Fluoro-N-[3-(morpholine-4-sulfonyl)phenyl]propionamide
  • 2-Fluoro-N-[3-(morpholine-4-sulfonyl)phenyl]butyramide

Uniqueness

Compared to similar compounds, 2-fluoro-N-[3-(morpholine-4-sulfonyl)phenyl]benzamide stands out due to its specific substitution pattern and the presence of the benzamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-fluoro-N-(3-morpholin-4-ylsulfonylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O4S/c18-16-7-2-1-6-15(16)17(21)19-13-4-3-5-14(12-13)25(22,23)20-8-10-24-11-9-20/h1-7,12H,8-11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHPCAAQWRHQAPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=CC(=C2)NC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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